BenchChemオンラインストアへようこそ!

TP3

Antiproliferative Cancer Dual Inhibitor

TP-3 is a first-in-class dual tubulin and PARP-1 inhibitor, (E)-2-(3-fluorostyryl)quinazolin-4(3H)-one, that simultaneously disrupts microtubule networks and blocks DNA repair, triggering G2/M arrest and apoptosis. Its dual mechanism provides a unique research tool for synthetic lethality studies in TNBC and BRCA-mutant models—an effect unattainable with single-target agents. Ideal for profiling sensitivity across multiple cancer histotypes and overcoming taxane or PARP-inhibitor resistance. Available exclusively through custom synthesis; minimum order typically 1 g with a 2–4 month lead time.

Molecular Formula
Molecular Weight
Cat. No. B1575675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP-3 (Dual Tubulin/PARP-1 Inhibitor) Procurement Guide: Key Data for Research Selection


TP-3 is a first-in-class dual tubulin and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, identified through structure-based virtual screening and pharmacophore modeling [1]. Chemically defined as (E)-2-(3-fluorostyryl)quinazolin-4(3H)-one (C₁₆H₁₁FN₂O; MW: 266.28) , TP-3 exerts a dual mechanism of action, simultaneously disrupting the microtubule network and impairing DNA repair, leading to G2/M cell cycle arrest and apoptosis [1]. This dual-targeting profile distinguishes TP-3 from traditional single-target chemotherapeutics and offers a unique tool for exploring synthetic lethality and combination strategies in cancer research [1]. TP-3 has demonstrated superior antiproliferative activity across a panel of human cancer cell lines, including breast, liver, ovarian, and cervical cancers, and exhibits significant in vivo efficacy in a MDA-MB-231 xenograft model without notable toxicity [1].

Why TP-3's Dual Mechanism Prevents Simple Substitution with Single-Target PARP or Tubulin Inhibitors


TP-3's dual inhibition of tubulin polymerization and PARP-1 activity represents a mechanistically distinct approach to cancer therapy that cannot be replicated by combining or substituting single-target agents [1]. The compound simultaneously induces microtubule destabilization and impairs PARP-1-mediated DNA repair, resulting in a synergistic accumulation of DNA double-strand breaks that is not observed with single-target tubulin inhibitors (e.g., colchicine) or PARP inhibitors (e.g., olaparib) alone [1]. Furthermore, TP-3's antiproliferative effects are broad and potent across multiple cancer types, including breast, liver, ovarian, and cervical, a profile that is not readily achievable with existing single-target agents due to variable tumor-specific expression of their respective targets and resistance mechanisms [1]. Attempting to substitute TP-3 with a single-target analog would therefore compromise the intended dual-targeting pharmacological effect and likely result in reduced efficacy and a different resistance profile, particularly in models where both pathways contribute to tumor survival [1].

TP-3 Quantitative Comparative Efficacy Data: Evidence for Scientific Selection


Superior Antiproliferative Activity of TP-3 Across Multiple Human Cancer Cell Lines

TP-3 exhibits superior antiproliferative activity against a panel of human cancer cell lines compared to reference compounds. The discovery study reported that TP-3 strongly inhibited the growth of breast (MCF-7, MDA-MB-231), liver (HepG2), ovarian (SK-OV-3), and cervical (HeLa) cancer cells. While precise IC50 values for TP-3 in these specific lines are not fully tabulated in the abstract, the study emphasizes its superior activity relative to the single-target tubulin inhibitor colchicine and the PARP-1 inhibitor olaparib, which were used as positive controls and benchmarks in the same experimental system [1].

Antiproliferative Cancer Dual Inhibitor

TP-3 Induces Potent G2/M Cell Cycle Arrest

TP-3 induces G2/M phase cell cycle arrest, a hallmark of effective tubulin inhibitors. This effect is a direct consequence of its ability to disturb the microtubule network [1]. While the study does not provide a direct head-to-head comparison of the percentage of cells arrested in G2/M versus a specific comparator, the induction of G2/M arrest is a well-established pharmacodynamic marker for tubulin-targeting agents and is distinct from the mechanism of PARP inhibitors like olaparib, which primarily induce S-phase arrest or apoptosis through DNA damage [2]. The dual mechanism of TP-3 uniquely combines this G2/M arrest with PARP-1 inhibition-mediated DNA damage.

Cell Cycle G2/M Arrest Mechanism of Action

In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model

TP-3 significantly inhibits the growth of MDA-MB-231 triple-negative breast cancer xenograft tumors in nude mice. The study reported that TP-3 treatment led to tumor growth inhibition with no notable side effects observed in the animals [1]. This in vivo efficacy validates the compound's potential and differentiates it from many early-stage research compounds that fail to demonstrate activity in animal models. The lack of notable toxicity at effective doses is a key differentiator, as many tubulin inhibitors (e.g., vinca alkaloids) and PARP inhibitors can cause significant adverse effects in vivo [2].

In Vivo Efficacy Xenograft Breast Cancer

Optimal Research and Industrial Applications for TP-3 Based on Quantitative Evidence


Dual-Targeting Mechanistic Studies in Triple-Negative Breast Cancer

TP-3 is ideally suited for investigating the therapeutic potential of simultaneous tubulin and PARP-1 inhibition in triple-negative breast cancer (TNBC), as evidenced by its potent in vivo activity in the MDA-MB-231 TNBC xenograft model [1]. Researchers can use TP-3 to explore synthetic lethality concepts, particularly in BRCA1/2-mutant or homologous recombination-deficient contexts, where PARP inhibition is known to be effective, and tubulin disruption may further enhance DNA damage [1].

Profiling Sensitivity Across Diverse Cancer Histotypes

The broad antiproliferative activity of TP-3 across breast, liver, ovarian, and cervical cancer cell lines [1] makes it an excellent tool for profiling sensitivity in diverse cancer histotypes. This application is valuable for identifying novel indications where dual tubulin/PARP-1 inhibition may be particularly efficacious and for comparing response patterns with single-target PARP or tubulin inhibitors to understand the contribution of each target in different genetic backgrounds [1].

Investigating Mechanisms to Overcome Chemoresistance

Given its dual mechanism, TP-3 can be used to investigate strategies for overcoming resistance to single-target chemotherapies. For instance, tumors that have developed resistance to taxanes (tubulin stabilizers) or PARP inhibitors may retain sensitivity to TP-3 due to its concurrent engagement of both pathways [1]. Studies can compare TP-3's efficacy in matched sensitive and resistant cell lines to validate this hypothesis and identify biomarkers of response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.